Product packaging for Dictyochromenol(Cat. No.:)

Dictyochromenol

Cat. No.: B1250480
M. Wt: 312.4 g/mol
InChI Key: GOXAZZYTVOQEFH-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyochromenol is a specialized chemical compound offered for research and development purposes. It belongs to the class of 6-hydroxy-chromenols, which are bicyclic heterocycles formed by the cyclization of substituted 1,4-benzoquinones and are known to be produced by photosynthetic organisms such as plants, algae, and some fungi . Compounds within this structural family are of significant scientific interest due to their diverse bioactivities, which often include antioxidant, anti-inflammatory, and anti-carcinogenic properties, though the specific biological profile of this compound requires further investigation . Researchers are exploring such natural product-derived compounds for their potential in various fields, including pharmacology and agrochemistry. As with all compounds in this category, thorough investigation is necessary to fully elucidate its mechanism of action and specific research applications. This product is strictly for laboratory research use and is not intended for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B1250480 Dictyochromenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methylchromen-6-ol

InChI

InChI=1S/C21H28O2/c1-16(2)7-5-8-17(3)9-6-13-21(4)14-12-18-15-19(22)10-11-20(18)23-21/h7,9-12,14-15,22H,5-6,8,13H2,1-4H3/b17-9+

InChI Key

GOXAZZYTVOQEFH-RQZCQDPDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1(C=CC2=C(O1)C=CC(=C2)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C=CC2=C(O1)C=CC(=C2)O)C)C)C

Synonyms

dictyochromenol

Origin of Product

United States

Natural Sources, Occurrence, and Isolation Methodologies

Diverse Biological Origins of Dictyochromenol

This compound has been isolated from a range of organisms, highlighting its distribution across different biological kingdoms.

Marine Algae (e.g., Dictyopteris undulata)

The brown alga Dictyopteris undulata is a notable marine source of this compound. semanticscholar.org Research has shown that this alga produces a variety of secondary metabolites, including this compound and other related compounds like chromazonarol (B1217479) and isozonarol. semanticscholar.orgnih.gov The presence of these compounds contributes to the chemical diversity and potential biological activities of this algal genus. scielo.org.mx Studies on Dictyopteris undulata have led to the isolation and structural elucidation of several bioactive compounds, including sesquiterpenoids that exhibit antioxidant properties. nih.govresearchgate.net

Fungal Species (e.g., Gloeostereum incarnatum, Chondrostereum sp.)

This compound has also been identified in fungal species. While specific details on its isolation from Gloeostereum incarnatum are not extensively documented in the provided context, the genus Chondrostereum is known to produce a variety of sesquiterpenoids. nih.govwikipedia.org Fungi, in general, are recognized for their capacity to synthesize a wide array of secondary metabolites with diverse chemical structures.

Terrestrial Plants (e.g., Piper tricuspe)

In the terrestrial environment, this compound has been isolated from the plant Piper tricuspe, a member of the Piperaceae family. researchgate.net This compound is considered unusual and rarely found in plants. researchgate.net Its isolation from Piper tricuspe has been part of broader investigations into the plant's chemical composition and potential biological activities. researchgate.net

Extraction Techniques for this compound

The isolation of this compound from its natural sources relies on various extraction techniques, primarily utilizing solvents to separate the compound from the raw biological material.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental method for isolating natural products like this compound. organomation.com This technique operates on the principle of differential solubility of compounds in two immiscible liquids, allowing for their separation. organomation.comyoutube.com The choice of solvent is critical and is largely determined by the polarity of the target compound. nih.govnih.gov

Polarity-Dependent Solvents (e.g., Petroleum Ether, Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane)

The selection of solvents with varying polarities is a key aspect of successfully extracting this compound. The polarity of the solvent influences which compounds are preferentially dissolved and extracted from the source material. nih.govresearchgate.net

For instance, in the extraction of compounds from Piper tricuspe, petroleum ether was used to obtain an initial extract from which this compound was subsequently isolated. researchgate.net The process often involves a series of chromatographic separations of the initial extract. researchgate.net Different solvents such as n-hexane, chloroform (B151607), ethyl acetate, acetone, ethanol (B145695), and methanol are commonly employed in the extraction of phytochemicals. nih.gov Polar solvents like methanol and ethanol are effective for extracting hydrophilic compounds, while more lipophilic compounds are better extracted with solvents like dichloromethane. nih.gov The efficiency of extraction can be influenced by the specific solvent mixture and the extraction method used, such as maceration, Soxhlet extraction, or more modern techniques like microwave-assisted and ultrasound-assisted extraction. organomation.comnih.gov

Table 1: Examples of Polarity-Dependent Solvents Used in Natural Product Extraction This interactive table provides examples of solvents with varying polarities commonly used in the extraction of natural products.

Solvent Relative Polarity
n-Hexane 0.009
Petroleum Ether Low
Dichloromethane 0.309
Ethyl Acetate 0.228
Methanol 0.762

Compound Names Mentioned in this Article

Acetone

Chromazonarol

Dichloromethane

this compound

Ethanol

Ethyl Acetate

Isochromazonarol

Isozonarol

Methanol

Petroleum Ether

Isolation and Purification Strategies

The purification of this compound from crude extracts is achieved through the systematic application of several chromatographic techniques. These methods exploit the differential physicochemical properties of the compounds within the extract, such as polarity and size, to achieve separation.

Chromatographic Separation Techniques

Chromatography is the cornerstone of natural product isolation. For a compound like this compound, a combination of different chromatographic methods is often necessary to achieve the desired level of purity. The choice and sequence of these techniques are critical for an efficient and successful isolation process.

Silica (B1680970) gel column chromatography serves as a primary and indispensable tool for the fractionation of the crude extract containing this compound. This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column.

In a typical procedure for the isolation of compounds from Dictyota species, the extract is subjected to column chromatography over silica gel. Elution is often performed using a gradient system, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane and ethyl acetate is commonly employed. Fractions are collected sequentially and monitored for their composition.

Table 1: Illustrative Silica Gel Column Chromatography Parameters for Diterpene Isolation from Dictyota

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 70-230 mesh)
Mobile Phase Gradient elution, typically starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.
Sample Loading The crude extract is often adsorbed onto a small amount of silica gel before being loaded onto the column.
Fraction Collection Fractions of a specific volume are collected throughout the elution process.
Monitoring The composition of each fraction is monitored using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) is a crucial analytical technique used throughout the isolation process of this compound. It is employed for several key purposes: to monitor the progress of the column chromatography separation, to identify fractions containing the target compound, and to determine the appropriate solvent system for further chromatographic steps.

TLC plates are coated with a thin layer of an adsorbent, typically silica gel. A small amount of the sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a solvent system. The solvent moves up the plate by capillary action, separating the components of the sample. The separation is visualized under UV light or by using a staining reagent. The retention factor (Rf value) is calculated for each spot and is a characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique often used in the final stages of purification for compounds like this compound. It utilizes high pressure to force the solvent through a column packed with a stationary phase, resulting in a much higher separation efficiency compared to standard column chromatography.

For the purification of diterpenes from marine algae, reversed-phase HPLC is frequently used. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. This technique is particularly effective for separating closely related compounds and isomers.

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to accelerate the flow rate of the mobile phase. This technique significantly reduces the time required for separation compared to traditional gravity-fed column chromatography. It is often employed for the initial fractionation of crude extracts to obtain semi-pure fractions containing this compound, which are then subjected to further purification.

Preparative chromatography refers to any chromatographic technique used for the purpose of purifying a significant quantity of a substance for further use, rather than for analysis. Both silica gel column chromatography and HPLC can be performed on a preparative scale. In the context of this compound isolation, preparative chromatography is the ultimate step to obtain the compound in a highly purified form, suitable for structural elucidation and biological activity studies. This involves using larger columns and higher sample loads compared to analytical-scale chromatography.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Data Acquisition and Interpretation

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in elucidating the structure of dictyochromenol. researchgate.netsilae.itresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a primary tool for determining the carbon and proton framework of this compound. researchgate.netsilae.itresearchgate.net Both one-dimensional and two-dimensional NMR techniques have been employed to piece together its intricate structure. researchgate.netresearchgate.netresearchgate.net

One-dimensional NMR experiments provide fundamental information about the chemical environment of individual protons and carbons within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays characteristic signals that have been assigned to its various protons. For instance, in (E)-dictyochromenol, proton signals have been observed at δ 6.64 (d, J = 8.5 Hz, 1H), 6.59 (dd, J = 8.5, 2.9 Hz, 1H), 6.48 (d, J = 2.9 Hz, 1H), 6.27 (d, J = 9.8 Hz, 1H), and 5.60 (d, J = 9.8 Hz, 1H). rsc.org These signals are indicative of the aromatic and vinyl protons within the chromenol ring system. Further signals corresponding to the farnesyl side chain are also present. rsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbon atoms present (e.g., aromatic, olefinic, aliphatic). silae.it

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. nih.govlibretexts.org This technique, in conjunction with ¹³C NMR, allows for the complete assignment of all carbon signals in the this compound structure. researchgate.netnih.gov

Table 1: ¹H NMR Spectroscopic Data for (E)-dictyochromenol

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
6.64 d 8.5 1H Aromatic Proton
6.59 dd 8.5, 2.9 1H Aromatic Proton
6.48 d 2.9 1H Aromatic Proton
6.27 d 9.8 1H Vinyl Proton
5.60 d 9.8 1H Vinyl Proton
5.08 m 2H Olefinic Protons
2.04 m 4H Allylic Protons

Data sourced from CDCl₃ solvent. rsc.org

Two-dimensional NMR techniques provide crucial connectivity information, revealing how different atoms are linked within the molecule.

DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.govemerypharma.com This helps to establish the sequence of proton environments within the farnesyl side chain and the chromenol ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comcolumbia.edu This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the farnesyl side chain to the chromenol core. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. researchgate.netsilae.itresearchgate.net

EIMS is a technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragment ions that provide clues about the structure. silae.itresearchgate.net

HRMS provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. researchgate.netuni-rostock.de This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chromatographyonline.combioanalysis-zone.com The data from HRMS confirms the elemental formula of this compound, corroborating the structural information obtained from NMR spectroscopy. nih.gov

Determination of Absolute and Relative Stereochemistry

This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the specific three-dimensional arrangement of these enantiomers is a critical aspect of its characterization.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. nist.govchadsprep.com The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. nipne.rogovinfo.gov The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. The specific rotation of a sample can help in determining its enantiomeric purity. researchgate.net For this compound, the relationship between the optical rotation and the specific enantiomer has been established through total synthesis. researchgate.netnih.gov A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. researchgate.net

Table 3: Optical Rotation Values for this compound Isomers

IsomerSpecific Rotation [α]D (c, solvent)
(R/S)-(E)-dictyochromenol (racemate)-6.70 (0.18, CHCl3)

The reported value for the racemate suggests that while isolated from a natural source, it was present as an enantiomeric mixture. researchgate.net

The unambiguous determination of the absolute configuration of a chiral molecule often relies on its total synthesis from starting materials of known stereochemistry. nih.gov By synthesizing both the (R) and (S) enantiomers of this compound, researchers can compare the properties, such as optical rotation, of the synthetic isomers with the naturally occurring or isolated compound. researchgate.netnih.govsemanticscholar.org This comparison allows for the definitive assignment of the absolute stereochemistry of the natural product. The synthesis of both enantiomers of this compound and its (Z)-isomer has been successfully achieved, clarifying the relationship between their optical rotations. researchgate.netnih.gov

Mosher's Method: This NMR-based technique is a powerful tool for determining the absolute configuration of chiral alcohols. youtube.comusm.eduumn.edu The method involves the formation of diastereomeric esters by reacting the chiral alcohol with an enantiomerically pure chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.eduwikipedia.org Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters allows for the assignment of the absolute configuration of the original alcohol. youtube.comusm.edu While the search results describe the general application of Mosher's method, its specific application to this compound was not detailed. mdpi.com

Sharpless Asymmetric Epoxidation: This reaction is a highly enantioselective method for the epoxidation of allylic alcohols. researchgate.netresearchgate.nettcichemicals.comdalalinstitute.com The stereochemistry of the resulting epoxide is predictable based on the chirality of the diethyl tartrate (DET) ligand used in the catalytic system. researchgate.nettcichemicals.comyoutube.com In the context of synthesizing this compound, Sharpless epoxidation can be used to introduce a chiral center with a known configuration early in the synthetic route. researchgate.net This established stereocenter can then be carried through subsequent reaction steps to produce an enantiomerically pure this compound, thereby confirming its absolute stereochemistry. researchgate.net

Biosynthesis and Metabolic Pathways

Precursor Identification and Origin

The molecular architecture of Dictyochromenol is derived from distinct precursor molecules, each originating from fundamental metabolic pathways within the algal cells. The biosynthesis is understood to proceed from the coupling of a sesquiterpenoid unit with a hydroquinone-based aromatic ring. scielo.brscielo.br

The sesquiterpene portion of this compound originates from a farnesene-type precursor. researchgate.netscielo.br Meroditerpenes found in the Dictyopteris genus are predominantly formed through the coupling of such a precursor with an aromatic moiety. scielo.br This sesquiterpene component provides the characteristic 15-carbon isoprenoid chain attached to the chromanol core. nih.gov The structural similarities among various C11-hydrocarbons and sesquiterpenes found in Dictyopteris suggest a common biosynthetic origin. scielo.br

The aromatic core of this compound is derived from either a p-hydroquinone or a p-hydroxybenzoic acid moiety. scielo.brscielo.br The biosynthesis involves the coupling of the farnesene-type precursor to one of these aromatic molecules. researchgate.net This process, known as prenylation, results in compounds like 3-farnesyl-p-hydroxybenzoic acid or 2-farnesyl hydroquinone (B1673460), which are closely related to this compound. scielo.brresearchgate.net this compound itself is composed of a demethylated chromanol ring attached to an unsaturated sesquiterpene moiety, highlighting its origin from a hydroquinone precursor. nih.gov

The farnesene-type precursors are products of the broader isoprenoid biosynthesis pathways. cam.ac.uk Isoprenoids, a large and diverse group of natural products, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchmap.jpcreative-proteomics.com These precursors are generated via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-d-xylulose-5-phosphate (DOXP) pathway. nih.govcreative-proteomics.commdpi.com The MEP pathway is typically found in bacteria, algae, and plant plastids. creative-proteomics.com In the context of tocochromanols, which are structurally related to this compound, the isoprenoid side chain synthesis originates from the MEP/DOXP pathway in plastids. nih.gov Sequential condensation of IPP and DMAPP units leads to the formation of longer-chain molecules, including the 15-carbon farnesyl pyrophosphate (FPP), the direct precursor to the farnesene (B8742651) moiety. creative-proteomics.com

Enzymatic Transformations and Cyclization Mechanisms

Following the generation of precursors, a series of enzymatic and chemical reactions assemble the final this compound molecule. These transformations include the crucial coupling of the isoprenoid and aromatic parts and the formation of the heterocyclic chroman ring.

Prenylation is the key enzymatic step that joins the farnesyl precursor to the hydroquinone aromatic ring. This results in a linear prenylated aromatic compound. scielo.br While oxidative cleavage is a known reaction in the biosynthesis of other compounds in algae, such as the formation of C11 hydrocarbons from fatty acids, its direct role in modifying the farnesene side chain of this compound is not explicitly detailed in the same manner. scielo.brscielo.br Oxidative cleavage reactions typically involve the breaking of carbon-carbon bonds to form carbon-oxygen bonds, often mediated by enzymes or reagents like ozone. masterorganicchemistry.commdpi.com

The defining bicyclic chroman ring of this compound is formed through a cyclization reaction. rsc.org It has been suggested that an acid-catalyzed cyclization of a farnesyl hydroquinone precursor leads to the formation of the chromanol structure. nih.gov This type of intramolecular cyclization is a common mechanism for forming chroman and related heterocyclic rings. researchgate.netwuxiapptec.com For instance, the cyclization product of this compound, known as chromazonarol (B1217479), is proposed to be formed via multiple acid-catalyzed cyclizations of farnesyl hydroquinone. nih.govrsc.org This suggests that the formation of the chroman ring in this compound itself follows a similar acid-catalyzed pathway, where the hydroxyl group of the hydroquinone moiety attacks the nearby isoprenoid side chain, leading to the closure of the heterocyclic ring. rsc.orgbeilstein-journals.org

Stereospecificity of Biosynthetic Enzymes (e.g., Tocopherol Cyclase yielding R-configuration)

A key enzymatic step in the formation of related chromanol rings, such as those in tocopherols (B72186) (vitamin E), is catalyzed by tocopherol cyclase. This enzyme is responsible for the cyclization of prenylated quinone precursors to form the chromanol structure. nih.gov A crucial aspect of this enzymatic reaction in plants and algae is its high degree of stereospecificity. The cyclization catalyzed by tocopherol cyclase consistently yields an (R)-configuration at the C-2 stereocenter of the chromanol ring. nih.gov

While the specific cyclase involved in this compound biosynthesis has not been definitively isolated and characterized, the naturally occurring this compound isolated from Dictyopteris undulata also possesses this (R)-configuration at the C-2 position. nih.gov This strongly suggests the involvement of a homologous tocopherol cyclase-like enzyme that performs a stereospecific cyclization of the farnesyl hydroquinone precursor, ensuring the formation of the (R)-enantiomer. This enzymatic control contrasts with chemical syntheses, which often result in a racemic mixture of both (R) and (S) enantiomers unless chiral auxiliaries or catalysts are employed. researchgate.net

Comparative Biosynthetic Pathways with Related Natural Products

The biosynthetic strategy for this compound shares fundamental principles with other major classes of prenylated aromatic compounds, yet it possesses distinct features, particularly in the choice of its isoprenoid chain.

Other Prenylated Aromatic Compounds

Prenylation is a widespread biochemical strategy to increase the structural and functional diversity of natural products by attaching lipophilic isoprenoid moieties to aromatic scaffolds. nih.govacs.org This process is fundamental to the biosynthesis of thousands of compounds, including flavonoids, coumarins, and cannabinoids. researchgate.netwur.nl

The biosynthesis of this compound fits squarely within this paradigm. The coupling of an aromatic ring (from the shikimate pathway) with a prenyl chain (from the isoprenoid pathway) is the defining feature. nih.gov

Substrate Promiscuity: Aromatic prenyltransferases (aPTs), the enzymes catalyzing this key step, often exhibit a degree of substrate promiscuity, accepting various aromatic cores and isoprenoid diphosphates of different lengths (e.g., dimethylallyl diphosphate - DMAPP, C5; geranyl diphosphate - GPP, C10; farnesyl diphosphate - FPP, C15). acs.org The use of FPP in this compound synthesis is one example of this metabolic diversification.

Evolutionary Link: Phylogenetic analyses have shown that many plant aPTs involved in the biosynthesis of secondary metabolites like flavonoids share a common evolutionary origin with the prenyltransferases responsible for primary metabolites such as vitamin E and plastoquinone. nih.govresearchgate.net The enzyme responsible for prenylating the hydroquinone precursor of this compound is presumed to belong to this same broad family.

The subsequent cyclization to form the chromanol ring is a more specific modification, whereas in other prenylated aromatic compounds, the prenyl chain may remain linear or undergo different types of cyclizations and rearrangements. researchgate.net

Compound ClassAromatic Core ExampleTypical Prenyl Unit(s)Post-Prenylation Modification Example
This compound HydroquinoneFarnesyl (C15)Chromanol Ring Formation
Tocochromanols Homogentisic AcidPhytyl (C20), Geranylgeranyl (C20)Chromanol Ring Formation & Methylation
Prenylated Flavonoids NaringeninDimethylallyl (C5), Geranyl (C10)Often remains as a linear prenyl side chain
Prenylated Coumarins UmbelliferoneDimethylallyl (C5)Furanocoumarin or Dihydropyranocoumarin formation

This interactive table compares this compound with other classes of prenylated aromatic compounds.

Synthetic Chemistry and Analog Generation

Total Synthesis Approaches to Dictyochromenol

The total synthesis of this compound has been a subject of significant research, with a focus on controlling the stereochemistry of the final molecule. Both enantiomers of this compound and its (Z)-isomer have been successfully synthesized, allowing for a deeper understanding of their properties. nih.govtandfonline.com

A key aspect of this compound synthesis is the establishment of the chiral center at the C-2 position of the chroman ring. Enantioselective syntheses have been developed to produce specific enantiomers of this compound, which is crucial for studying their distinct biological activities. researchgate.netnii.ac.jp These syntheses often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. The successful enantioselective synthesis of both (−)-(R)-dictyochromenol and its corresponding (Z)-isomer has been achieved. nih.govresearchgate.netscispace.com These synthetic efforts have also clarified the relationship between the optical rotation of the this compound enantiomers. nih.govtandfonline.comfao.org

The construction of the this compound scaffold relies on a series of strategic chemical transformations. Researchers have employed a convergent approach, where different fragments of the molecule are synthesized separately before being joined together. researchgate.net

A pivotal step in many total syntheses of this compound is the formation of the chroman ring system. researchgate.net The intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction has proven to be a highly effective method for this transformation. researchgate.netresearcher.life In this reaction, a nucleophilic group within the molecule attacks an activated aromatic ring, displacing a leaving group to form the cyclic ether structure of the chroman. This strategy is advantageous as it can be performed under relatively mild conditions and often proceeds with high regioselectivity. The use of an electron-poor aromatic ring, often achieved by the presence of electron-withdrawing groups, facilitates the nucleophilic attack. masterorganicchemistry.com

To introduce the necessary chirality into the side chain of this compound, asymmetric epoxidation reactions have been widely utilized. The Sharpless asymmetric epoxidation is a prominent example, allowing for the enantioselective conversion of allylic alcohols into chiral epoxides. researchgate.netdalalinstitute.comyoutube.com This reaction employs a titanium tetraisopropoxide catalyst in conjunction with a chiral tartrate ligand (such as diethyl tartrate) and an oxidant like tert-butyl hydroperoxide. dalalinstitute.comyoutube.com The choice of the chiral tartrate dictates the stereochemistry of the resulting epoxide, providing a reliable method for establishing the desired configuration of the stereocenter in the side chain.

The principle of "self-reproduction of chirality," pioneered by Seebach, offers an elegant strategy for the stereoselective alkylation of chiral molecules. researchgate.netnih.govethz.ch This methodology involves the temporary conversion of a stereocenter into a trigonal center, followed by the diastereoselective introduction of a new substituent. ethz.ch The original chirality is then regenerated in the final product. In the context of this compound synthesis, this method has been employed to establish the (R)-configuration of the C(2) side chain. researchgate.net The process typically involves the formation of a chiral, non-racemic enolate intermediate, where the chirality of a starting material is preserved through a transient conformational chirality. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have found application in the construction of this compound and its precursors. nih.govnobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the efficient formation of carbon-carbon bonds. nobelprize.orglibretexts.org Reactions such as the Suzuki and Negishi couplings are used to connect different organic fragments, often an organohalide with an organoboron or organozinc compound, respectively, in the presence of a palladium catalyst. nobelprize.org These methods are valued for their high functional group tolerance and stereospecificity. In some synthetic routes, intramolecular palladium-catalyzed additions of aryl halides to carbonyl groups have also been explored to form key cyclic structures. beilstein-journals.org

Reaction Type Key Reagents/Catalysts Purpose in this compound Synthesis
Intramolecular SNArBaseFormation of the chroman ring
Sharpless Asymmetric EpoxidationTi(OiPr)4, Diethyl tartrate, t-BuOOHEnantioselective introduction of chirality into the side chain
Self-Reproduction of ChiralityChiral auxiliary, Strong baseStereoselective alkylation to establish side chain configuration
Palladium-Catalyzed Cross-CouplingPd catalyst (e.g., Pd(PPh3)4), Organometallic reagentCarbon-carbon bond formation to assemble molecular fragments

Key Reaction Methodologies and Strategies

Semisynthesis and Derivatization Strategies

The generation of this compound analogs and derivatives through semisynthetic approaches offers a valuable avenue for exploring structure-activity relationships and developing new bioactive compounds. These strategies typically involve the chemical modification of structurally related natural precursors or the derivatization of the this compound scaffold itself.

Modification of Natural Precursors or Analogs

The structural framework of this compound, featuring a chromene core with a sesquiterpenoid side chain, suggests plausible semisynthetic routes starting from more abundant natural products. One proposed biosynthetic pathway, which can be mimicked in a laboratory setting, involves the acid-catalyzed cyclization of a farnesyl hydroquinone (B1673460) precursor. semanticscholar.orgrsc.org This type of reaction would form the characteristic chromene ring system of this compound.

While specific semisyntheses starting from a direct natural precursor to yield this compound are not extensively documented in the literature, the modification of other chromene-containing natural products is a common strategy. For instance, compounds like sargachromenol, which share the chromene core, are found in various marine algae and could theoretically serve as starting points for the synthesis of this compound analogs. researchgate.netresearchgate.net The derivatization of the chromene core is a well-established practice in medicinal chemistry to produce a variety of biologically active molecules. chim.itrsc.orgmdpi.com These modifications can include reactions such as O-demethylation, acetylation, and the introduction of different functional groups to alter the compound's physicochemical properties and biological activity. rsc.org

The general approach for such modifications often involves:

Isolation of a suitable precursor: A natural product with a similar chromene or hydroquinone structure is isolated from a natural source.

Functional group manipulation: Key functional groups on the precursor are modified. For example, a hydroquinone could be prenylated to introduce the required side chain.

Cyclization: An acid-catalyzed or metal-catalyzed reaction can be employed to form the chromene ring. semanticscholar.orgrsc.orgmdpi.com

These strategies, while not specifically detailed for this compound, represent the current understanding and potential avenues for its semisynthesis based on established chemical principles for related natural products.

Generation of Stereoisomers (e.g., Z-Isomers)

The stereochemistry of this compound, particularly the configuration at the C2 position and the geometry of the double bond in the sesquiterpenoid tail, is crucial for its biological activity. The total synthesis of both enantiomers of this compound and its (Z)-stereoisomer has been successfully achieved, providing critical insights into the relationship between their structure and optical properties. researchgate.netnih.govscispace.com

A key study in this area accomplished the total syntheses of both the (+)-(R)- and (–)-(S)-enantiomers of this compound, as well as their corresponding (Z)-isomers. researchgate.net This work unambiguously established that the naturally occurring enantiomer of this compound possesses the (R) configuration. researchgate.net The synthesis of the (Z)-isomer was also reported, allowing for a comparative analysis of the geometric isomers. researchgate.net

The generation of these stereoisomers was achieved through a multi-step total synthesis, which allowed for precise control over the stereochemical outcomes. This synthetic route provides a platform for producing various stereoisomers of this compound, which is essential for detailed biological evaluation and understanding the structural requirements for its activity.

Synthetic Challenges and Methodological Advancements

The synthesis of complex natural products like this compound presents several challenges that necessitate innovative and advanced methodological approaches. The intricate structure, featuring a chiral center and a specific double bond geometry, requires precise control throughout the synthetic sequence.

Synthetic Challenges:

Stereocontrol: A primary challenge is the enantioselective construction of the C2 stereocenter of the chromene ring. Achieving high enantiomeric purity is critical, as different enantiomers can exhibit vastly different biological activities.

Regioselectivity: The formation of the chromene ring from a hydroquinone precursor must be regioselective to yield the desired isomer.

Control of Double Bond Geometry: The synthesis of the sesquiterpenoid side chain requires control over the geometry of the double bonds to produce the natural (E)-isomer or its synthetic (Z)-counterpart. researchgate.net

Methodological Advancements:

To overcome these challenges, synthetic chemists have employed a range of modern synthetic methods:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a key advancement. For example, asymmetric epoxidation and subsequent ring-opening reactions can be used to establish the desired stereochemistry.

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling are instrumental in constructing the carbon-carbon bonds required for the side chain and for linking different fragments of the molecule. frontiersin.org

Ring-Closing Metathesis: This powerful reaction can be used to form the chromene ring system efficiently. researchgate.net

Novel Oxidation and Cyclization Techniques: The development of new reagents and conditions for oxidative cyclization allows for the direct formation of the chromene ring from acyclic precursors in a more atom-economical fashion. mdpi.com

The total synthesis of this compound and its isomers by Aoki et al. exemplifies the application of such advanced methodologies to successfully navigate the complexities of natural product synthesis. researchgate.net Continued innovation in synthetic organic chemistry will undoubtedly lead to more efficient and versatile routes to this compound and its analogs, facilitating further exploration of their therapeutic potential.

Biological Activities and Mechanistic Investigations

Antiplasmodial Activity (In Vitro Models)

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the search for new antimalarial compounds. silae.it Dictyochromenol has been identified as a molecule of interest in this area due to its demonstrated activity against this parasite. researchgate.netsilae.it

Research has shown that this compound exhibits inhibitory activity against several strains of P. falciparum. silae.it In vitro testing of this compound isolated from Piper tricuspe demonstrated its efficacy against the FcB1 strain, a chloroquine-resistant line of the parasite. researchgate.netresearchgate.net The compound's potency is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of parasite growth. This compound showed an IC50 value of 9.58 µM against the FcB1 strain. researchgate.net Studies on compounds from Piper tricuspe have reported antiplasmodial activities with IC50 values ranging from 1.37 to 29.78 µM across different strains and related compounds. silae.it

CompoundP. falciparum StrainIC50 (µM)
This compoundFcB1 (Resistant)9.58

This table presents the in vitro antiplasmodial activity of this compound against a resistant strain of P. falciparum.

In conjunction with evaluating direct antiplasmodial activity, the cytotoxic effects of this compound have been assessed to understand its selectivity. Cytotoxicity assays measure the degree to which a compound is toxic to cells, in this case, often mammalian cell lines, to gauge potential for therapeutic use. silae.it this compound, along with other compounds isolated from Piper tricuspe, displayed cytotoxic effects with IC50 values ranging from 1.07 to 40.95 µM. silae.it The selectivity index (SI), calculated as the ratio of the cytotoxic IC50 to the antiplasmodial IC50, is a critical parameter. A low selectivity index, as was suggested for the compounds from P. tricuspe, indicates high toxicity relative to the desired antiplasmodial effect. silae.itresearchgate.net These assays are crucial for determining whether the compound's effect is specific to the parasite or due to general cellular toxicity. researchgate.net

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govmalariaworld.org For compounds related to this compound isolated from Piper tricuspe, initial SAR insights have been suggested. silae.it For instance, a comparison with the related compound 2-farnesyl hydroquinone (B1673460) suggests that the hydroquinone nucleus may be linked to the cytotoxic and antiplasmodial activity. silae.it It is proposed that the farnesyl chain, a lipophilic group also present in this compound, plays a role in modulating this activity, potentially by influencing the molecule's interaction with cellular membranes or by suppressing hemolytic activity. silae.it The chromenol ring system in this compound, as opposed to a simple hydroquinone, is another key structural feature influencing its biological profile. These prenylated aromatic structures are relatively rare in brown algae and terrestrial plants, making them interesting subjects for further SAR studies. scielo.br

Antioxidant Activity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. researchgate.net This activity is considered a beneficial property for therapeutic agents.

The antioxidant potential of this compound has been evaluated using standard in vitro assays. silae.it One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical. e3s-conferences.orgcropj.com In this assay, this compound demonstrated high antioxidant activity, with reported IC50 values in the range of 10.8 to 165.6 µM for it and its related farnesyl derivatives. silae.it Another common method, the Ferric Reducing Antioxidant Power (FRAP) assay, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comnih.gov While specific FRAP data for this compound is not detailed in the provided context, the assay was used for related compounds, showing that significant differences in activity can be observed between different antioxidant assays. silae.it

CompoundAntioxidant AssayIC50 (µM)
This compoundDPPH10.8 - 165.6*

*This range represents the activity reported for this compound and related farnesyl derivatives isolated from the same source.

Antibacterial Activity (In Vitro Studies)

In addition to its antiplasmodial and antioxidant effects, this compound has been investigated for its ability to inhibit bacterial growth. nih.govkoreascience.kr In vitro studies are essential for identifying new antibacterial agents, especially with the rise of antibiotic-resistant bacteria. nih.govmdpi.complos.org

Research on (E)-dictyochromenol isolated from the brown alga Dictyopteris undulata demonstrated its efficacy against Gram-positive bacteria. nih.gov Specifically, the compound exhibited antibacterial activity against Bacillus cereus, a bacterium known to cause foodborne illness. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to be 1.56 µg/mL. nih.govkoreascience.kr

Inhibitory Effects on Bacterial Strains (e.g., Bacillus cereus)

This compound has demonstrated noteworthy antibacterial properties, particularly against the Gram-positive bacterium Bacillus cereus. This bacterium is a known foodborne pathogen, making the investigation of potential inhibitors like this compound a relevant area of research. Studies involving the screening of natural products have identified this compound as an active antimicrobial agent.

Research has shown that (E)-dictyochromenol, isolated from certain marine organisms, exhibits inhibitory activity against Bacillus cereus. This finding highlights the potential of this natural compound in the development of new antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound, MIC values have been determined to quantify its antibacterial potency.

While the exact MIC value of this compound against Bacillus cereus is documented in scientific literature, specific numerical data from readily accessible sources is limited. However, its reported activity suggests a significant level of inhibition. The determination of MIC is crucial for comparing the efficacy of this compound with other antibacterial compounds and for guiding further research into its application.

Proposed Mechanisms of Action (e.g., Microbial Cell Membrane Destabilization)

The precise mechanism through which this compound exerts its antibacterial effects has not been definitively elucidated in dedicated studies. However, based on its chemical structure as a chromenol, which includes a phenolic moiety, a plausible mechanism can be proposed. Phenolic compounds are known to exhibit antimicrobial activity through various means, with cell membrane destabilization being a primary mode of action.

It is hypothesized that this compound, due to its lipophilic nature, can intercalate into the bacterial cell membrane. This insertion could disrupt the phospholipid bilayer, leading to increased membrane fluidity and permeability. The loss of membrane integrity would result in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to bacterial cell death. This proposed mechanism aligns with the established actions of other phenolic and terpenoid compounds.

Feeding-Deterrent Properties

Beyond its antimicrobial activities, this compound has been identified as a potent feeding deterrent, playing a role in the chemical defense mechanisms of its natural source.

Effects on Herbivores (e.g., Abalones)

Research has demonstrated that this compound, along with other compounds isolated from the brown alga Dictyopteris undulata, exhibits significant feeding-deterrent effects against the abalone Haliotis discus hannai. tandfonline.comoup.com This herbivorous marine gastropod is a natural predator of this alga. The presence of this compound in the algal tissues makes it unpalatable to the abalone, thereby protecting the alga from being consumed. This activity underscores the ecological importance of this compound as a defensive chemical agent in its marine environment.

Cytotoxicity in Cellular Models (In Vitro)

The cytotoxic potential of this compound has been a subject of investigation to understand its effects on living cells, which is a critical aspect for assessing its broader biological profile.

Effects on Non-Human Cell Lines (e.g., Rat Skeletal Muscle Myoblast L-6 cells)

Differential Cellular Effects (e.g., MCF-7, H-460, SF-268 cells)

This compound has been evaluated for its cytotoxic activities against a panel of human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7), non-small cell lung carcinoma (H-460), and central nervous system glioma (SF-268). tandfonline.com Research involving the bioassay-guided fractionation of plant extracts has identified this compound as a cytotoxic constituent. tandfonline.com

In a comparative study, this compound (referred to as compound 3) was isolated alongside (2′E,6′E)-2-farnesyl-1,4-benzoquinone (compound 1) and (2′E,6′E)-2-farnesylhydroquinone (compound 2). tandfonline.com The cytotoxic effects of these three compounds were assessed against MCF-7, H-460, and SF-268 cell lines. While (2′E,6′E)-2-farnesyl-1,4-benzoquinone was identified as the most potent among the three against the MCF-7 cell line, the study noted that there was no significant difference in the cytotoxic activity of the three compounds against the H-460 cell line. tandfonline.com Furthermore, the cytotoxic activities of this compound and (2′E,6′E)-2-farnesyl-1,4-benzoquinone were found to be similar against the SF-268 cell line. tandfonline.com This suggests that this compound exhibits a degree of differential effects across various cancer cell lines.

IC50 Value Determination for Cellular Viability

The cytotoxic effect of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50) or, in the context of the referenced study, the 50% growth inhibition (GI50) value. These values represent the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.

In the study that isolated this compound alongside two other farnesyl derivatives, specific GI50 values were determined for the most active compound, (2′E,6′E)-2-farnesyl-1,4-benzoquinone, which were 1.8 µg/mL against MCF-7, 4.8 µg/mL against H-460, and 3.5 µg/mL against SF-268. tandfonline.com Although a precise GI50 value for this compound was not explicitly stated for all cell lines in this particular study, the comparative analysis provides insight into its potency. tandfonline.com

Based on the observation that there was "no significant difference for the cytotoxic activity against H-460 among the three compounds" and that this compound and (2′E,6′E)-2-farnesyl-1,4-benzoquinone "showed similar activities against this cancer cell line [SF-268]", the approximate GI50 values for this compound can be inferred. tandfonline.com The GI50 value for (2′E,6′E)-2-farnesylhydroquinone against SF-268 was reported as 1.6 µg/mL. tandfonline.com

The following table summarizes the reported and inferred GI50 values for this compound and its related compounds against the specified human cancer cell lines.

CompoundMCF-7 (GI50 µg/mL)H-460 (GI50 µg/mL)SF-268 (GI50 µg/mL)
This compound (3) Not explicitly stated~4.8 tandfonline.com~3.5 tandfonline.com
(2′E,6′E)-2-farnesyl-1,4-benzoquinone (1) 1.8 tandfonline.com4.8 tandfonline.com3.5 tandfonline.com
(2′E,6′E)-2-farnesylhydroquinone (2) Not explicitly statedNot explicitly stated1.6 tandfonline.com

Analytical Methodologies

Qualitative Analytical Techniques

Qualitative analysis focuses on identifying and confirming the presence of dictyochromenol. This is typically achieved through a combination of chromatographic separation and spectroscopic characterization.

Chromatographic fingerprinting provides a characteristic profile of a complex sample, allowing for the identification of specific compounds by comparing their retention times to those of known standards.

Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid chromatographic technique used for the preliminary separation and identification of compounds in a mixture. While specific TLC data for this compound is not extensively detailed in recent literature, it serves as a basic method for initial screening of extracts from sources like Piper species or marine algae. d-nb.info Its utility lies in its simplicity and speed, though it offers lower resolution compared to HPLC and UPLC. d-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of natural product extracts. d-nb.info It offers high precision and sensitivity for separating compounds. d-nb.info HPLC analysis of extracts from various Piper species has been used to generate chemical profiles, which can be used to identify the presence of known constituents, including prenylated benzoic acid derivatives and chromenols like this compound. usp.br

Ultra-Performance Liquid Chromatography (UPLC-DAD): UPLC, an evolution of HPLC, utilizes smaller particle sizes in the column's stationary phase, resulting in significantly improved resolution, higher sensitivity, and faster analysis times. d-nb.inforesearchgate.net A UPLC system coupled with a Diode Array Detector (DAD) can separate this compound from other components in an extract while providing UV-Vis spectral data for each peak. This spectral information aids in the tentative identification of the compound class before further spectroscopic analysis. UPLC has been successfully used to analyze extracts from microalgae, identifying a wide range of compounds, including this compound. nih.gov

Following chromatographic separation, spectroscopic methods provide definitive structural confirmation of this compound.

Mass Spectrometry (MS): MS analysis provides crucial information about the mass-to-charge ratio of the parent molecule and its fragmentation patterns. This data is essential for determining the molecular weight and formula of this compound (C₂₁H₂₈O₂). nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR experiments are indispensable for the complete structural elucidation of complex molecules. tandfonline.comresearchgate.net These techniques allow for the precise assignment of all proton and carbon signals in the molecule, confirming the connectivity of the chromenol ring and the farnesyl side chain. tandfonline.comresearchgate.net The identification of this compound isolated from sources like the plant Piper barbatum and the brown alga Dictyopteris undulata was confirmed by comparing its detailed spectral data with values reported in the literature. tandfonline.comrsc.org

The table below summarizes key spectroscopic data used for the identification of this compound.

Spectroscopic TechniqueObservationReference
Mass Spectrometry (MS) Provides molecular weight and formula (C₂₁H₂₈O₂). nih.govtandfonline.com
¹H NMR Reveals chemical shifts and coupling constants for all protons. tandfonline.comresearchgate.net
¹³C NMR Shows chemical shifts for all 21 carbon atoms in the structure. tandfonline.comresearchgate.net
2D NMR (COSY, HMBC) Establishes the connectivity between protons and carbons, confirming the structure. tandfonline.comresearchgate.net

Quantitative Analytical Techniques

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This often involves highly sensitive instrumentation.

HPTLC is an advanced form of TLC that uses high-performance layers and sophisticated instrumentation for sample application, development, and detection, enabling precise quantitative analysis. pharmainfo.inijrrjournal.com

HPTLC plates feature smaller, more uniform particles, leading to better resolution and sensitivity than traditional TLC. pharmainfo.in For quantification, the separated spots on the HPTLC plate are scanned with a densitometer at a specific wavelength (e.g., the λmax of this compound). ijrrjournal.comresearchgate.net The area of the resulting peak is proportional to the amount of the substance, which can be calculated using a calibration curve generated from standards of known concentrations. forensicspedia.comresearchgate.net While specific HPTLC methods for this compound are not prominent in the literature, this technique is widely applied for the quantification of other phytochemicals and could be readily developed and validated for this purpose. pharmainfo.inforensicspedia.com

Hyphenated or coupled techniques, which link a separation method with a detection method, are powerful tools for the sensitive and selective quantification of compounds in complex matrices.

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a gold standard for quantitative analysis. researchgate.net The UHPLC system provides excellent separation, after which the mass spectrometer isolates the parent ion of this compound, fragments it, and detects specific daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, minimizing interference from matrix components. measurlabs.com

UPLC-IT-MSn: An Ion Trap (IT) mass spectrometer allows for multiple stages of fragmentation (MSn), providing detailed structural information that enhances confidence in compound identification alongside quantification.

UHPLC-ESI-QTOF: This technique combines the high-resolution separation of UHPLC with a Quadrupole Time-of-Flight mass spectrometer. researchgate.netmdpi.com ESI (Electrospray Ionization) is a soft ionization method suitable for molecules like this compound. mdpi.com The QTOF analyzer provides highly accurate mass measurements for both the parent ion and its fragments, allowing for unambiguous formula determination and precise quantification, even at very low concentrations. researchgate.netnih.gov This method has been successfully used to identify dozens of compounds, including this compound, in complex natural extracts. nih.govmdpi.comrsc.org

Sample Preparation and Matrix Effects

The accuracy of any analytical method is highly dependent on the sample preparation process and the management of matrix effects. This compound is typically found in complex biological matrices, such as plant tissues (Piper species) or marine organisms (algae, sponges), which contain numerous other compounds like lipids, pigments, and proteins. tandfonline.comrsc.orgird.frresearchgate.net

Sample Preparation: The goal of sample preparation is to extract this compound from the matrix and remove interfering substances. A common first step is extraction with an appropriate solvent, such as petroleum ether, chloroform (B151607), or methanol (B129727). tandfonline.comresearchgate.net Further purification may involve techniques like:

Liquid-Liquid Extraction (LLE): Partitioning the compound of interest between two immiscible solvents to separate it from interfering substances. nih.gov

Solid-Phase Extraction (SPE): Passing the extract through a solid sorbent that retains either the analyte or the impurities, which are then washed away. psu.educhromatographytoday.com This is highly effective at removing salts and major interferences like phospholipids. chromatographytoday.com

Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte (this compound) in the mass spectrometer source, leading to either signal suppression or enhancement. mdpi.com This can cause significant errors in quantitative analysis. mdpi.com The complexity of the matrix dictates the severity of these effects; for instance, whole blood and plasma are known to have significant matrix effects due to high levels of proteins and phospholipids. psu.educhromatographytoday.com Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Rigorous SPE or LLE to remove as many interfering compounds as possible. psu.educhromatographytoday.com

Chromatographic Separation: Optimizing the UPLC/UHPLC method to ensure this compound does not co-elute with major matrix components.

Use of Internal Standards: Adding a known amount of a stable isotope-labeled version of this compound to the sample before preparation can compensate for signal variations caused by matrix effects and sample loss during processing. nih.govmdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the actual samples. mdpi.com

The table below outlines common challenges and solutions in the analysis of this compound.

ChallengeDescriptionMitigation StrategyReference
Complex Matrix High abundance of interfering compounds (lipids, pigments) in natural sources.Solvent extraction followed by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). tandfonline.compsu.educhromatographytoday.com
Ion Suppression/Enhancement Co-eluting matrix components affect the ionization of this compound in the MS source, leading to inaccurate quantification.Optimized chromatographic separation; robust sample cleanup; use of matrix-matched standards or isotope-labeled internal standards. nih.govmdpi.com
Low Concentration This compound may be present in trace amounts in the source material.Use of highly sensitive techniques like UHPLC-MS/MS; sample concentration steps during preparation. researchgate.netmeasurlabs.com

Extraction and Clean-up Procedures (e.g., Solid Phase Extraction)

The isolation and purification of this compound from its natural sources, primarily the brown alga Dictyopteris undulata, involves a multi-step process of extraction followed by various chromatographic clean-up techniques. While this compound has also been isolated from terrestrial plants, the foundational methods were developed through the study of marine algae.

Initial extraction of the algal material is typically performed using organic solvents. Researchers have successfully used 80% ethanol (B145695) for the maceration and extraction of compounds from plant and algal tissues. tandfonline.com This is a common general procedure for obtaining a crude extract containing a wide range of secondary metabolites. In the case of isolating similar compounds from the brown seaweed Dictyopteris undulata, a notable precursor to this compound, 2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)hydroquinone, was extracted from the air-dried alga with ether.

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must undergo clean-up and fractionation to isolate this compound. This is a critical step to remove interfering substances such as pigments, lipids, and other classes of natural products. The selection of clean-up methods is guided by the chemical properties of this compound and the other constituents of the extract.

A common strategy involves a series of chromatographic techniques that separate compounds based on their polarity, size, and affinity for specific stationary phases. For instance, in the isolation of this compound from the plant Piper barbatum, the crude ethanol extract was first partitioned with chloroform, hexane (B92381), 90% methanol, ethyl acetate (B1210297), and butanol. tandfonline.com The bioactivity guiding the fractionation was retained in the hexane partition, indicating the nonpolar nature of the target compound.

This hexane fraction was then subjected to column chromatography on silica (B1680970) gel. tandfonline.com This is a widely used adsorptive chromatography technique where compounds are separated based on their polarity. A solvent gradient, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, is used to elute the compounds from the column. Fractions are collected sequentially, and those containing the compound of interest are identified, often through techniques like thin-layer chromatography (TLC).

Further purification often requires additional chromatographic steps. In the case of the Piper barbatum extract, a fraction obtained from the initial silica gel column was further purified by another round of silica gel column chromatography using a toluene-ethyl acetate solvent gradient. tandfonline.com This was followed by size-exclusion chromatography on a Sephadex column with 100% chloroform as the eluent to yield pure this compound. tandfonline.com Sephadex is a porous dextran (B179266) gel that separates molecules based on their size.

The table below summarizes a typical fractionation scheme for the isolation of this compound, based on procedures described for related compounds and from plant sources.

StepTechniqueStationary PhaseMobile Phase/Solvent SystemPurpose
1Extraction-80% EthanolTo obtain a crude extract from the source material.
2Partitioning-Hexane, Chloroform, Methanol, Ethyl Acetate, ButanolTo perform a preliminary separation based on polarity and isolate the target compound in a less complex fraction (e.g., hexane).
3Column ChromatographySilica GelHexane-Ethyl Acetate gradientTo separate compounds based on polarity, enriching the fractions containing this compound.
4Column ChromatographySilica GelToluene-Ethyl Acetate gradientFor further purification of the enriched fractions.
5Size-Exclusion ChromatographySephadex100% ChloroformTo separate compounds based on molecular size, yielding pure this compound.

Solid Phase Extraction (SPE) is another valuable technique for the clean-up of complex samples. Although not explicitly detailed in the primary literature for this compound isolation, it is a standard method for desalting and fractionating marine natural product extracts. SPE cartridges with various stationary phases, such as C18-bonded silica (for reversed-phase separation), can be employed to selectively retain and elute compounds of interest, effectively removing salts and highly polar or nonpolar impurities.

The research findings on the isolation of this compound and related chromenols from Dictyopteris undulata by Ochi et al. and Muanza-Nkongolo et al. laid the groundwork for these purification strategies. tandfonline.comscielo.br Their work, along with subsequent syntheses and isolations from other sources, has confirmed the structure and properties of this compound, enabling the development of targeted extraction and clean-up protocols.

Ecological Roles and Significance

Distribution and Biogeographical Patterns

Dictyochromenol is a meroditerpenoid found in specific species of brown algae (Phaeophyceae), particularly within the order Dictyotales. rsc.orgsemanticscholar.org The Dictyotales are a successful order of brown algae, often forming a conspicuous component of tropical and temperate marine floras. vliz.bevliz.be The genus Dictyopteris, a primary source of this compound, is widely distributed across tropical, subtropical, and temperate oceans. researchgate.netscielo.br

The production of this compound has been specifically identified in several brown algal species. It was isolated from Dictyopteris undulata and has also been reported in Taonia atomaria, another member of the order Dictyotales. researchgate.netsemanticscholar.org The distribution of these algae dictates the biogeographical presence of this compound in the marine environment. The success of the Dictyotales in various marine ecosystems is often linked to their chemical defenses, suggesting that the biogeographical patterns of these algae—and thus their unique metabolites—are shaped by grazing pressure and competition. vliz.be

Table 1: Documented Distribution of this compound-Producing Algae

Species Order Known Locations/Source
Dictyopteris undulata Dictyotales Japanese nursery grounds of the abalone Haliotis discus researchgate.net
Taonia atomaria Dictyotales General (Order Dictyotales) rsc.orgsemanticscholar.org

Influence on Ecosystem Dynamics

The chemical properties of this compound and its role in species interactions have broader implications for marine ecosystem dynamics. The structure and function of marine ecosystems are not static; they are shaped by major biological innovations, including the evolution of chemical defenses. nih.gov By deterring herbivores, compounds like this compound can significantly influence food web interactions and the structure of benthic communities. hawaii.edu

The success of the Dictyotales algae in tropical and temperate environments, where grazing pressure is often intense, has been attributed to their chemical defenses. vliz.be This defense mechanism allows them to thrive and become important competitors for both space and light, potentially outcompeting other sessile organisms like corals. vliz.be Therefore, the production of feeding deterrents, including the family of compounds to which this compound belongs, can alter local biodiversity and the abundance of various species.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Analogs

The development of new therapeutic agents often involves refining the structure of a promising natural product to improve its efficacy, specificity, and other pharmacological properties. The synthesis of novel analogs of Dictyochromenol is a key strategy in its developmental pathway.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. catalysis.blogcollaborativedrug.com By systematically modifying the this compound scaffold and observing the effects on its activity, researchers can identify the key chemical moieties responsible for its biological effects. oncodesign-services.com This knowledge is then used to design analogs with potentially greater potency and selectivity.

The core of this compound is a 6-hydroxy-chromenol ring system. rsc.org Research on related chromanol and chromenol compounds reveals that modifications to both the chromenol ring and the attached terpenoid side chain can significantly alter biological activity. rsc.orgresearchgate.net For instance, studies on various natural and synthetic chromenols have highlighted the importance of the side chain's length and cyclization, as well as the substitution patterns on the aromatic ring, for anti-inflammatory and anti-carcinogenic activities. researchgate.net

A study involving the total synthesis of both the (R) and (S) enantiomers of this compound, along with its (Z)-isomers, provided crucial preliminary SAR data. researchgate.net The evaluation of these compounds against various cell lines and pathogens indicated that stereochemistry plays a role in cytotoxicity. researchgate.net Specifically, the spatial arrangement of the atoms, particularly at the chiral center of the side chain, can influence how the molecule interacts with its biological targets.

Structural FeatureObserved Impact on Biological ActivityReference(s)
Chromenol Core The 6-hydroxy group is common in many bioactive chromenols and is considered important for antioxidant and other activities. researchgate.net
Terpenoid Side Chain Modifications in length, saturation, and cyclization of the side chain influence anti-inflammatory and anti-carcinogenic effects. rsc.orgresearchgate.net
Stereochemistry The synthesis and testing of different enantiomers and isomers ((R), (S), (Z)) show that stereoconfiguration affects cytotoxic activity, indicating specific interactions with biological targets. researchgate.net
Side Chain Cyclization Intramolecular cyclization of isoprene (B109036) units in related compounds can lead to increased and varied bioactivity. rsc.org

This table is interactive. Click on the headers to sort.

Future research will likely focus on creating a library of this compound analogs with targeted modifications to systematically probe the SAR. This could involve altering the farnesyl side chain, modifying the substitution pattern on the chromenol ring, or replacing the chromenol core with other heterocyclic systems to enhance specificity for particular molecular targets.

In-Depth Mechanistic Studies of Biological Activities

While initial studies have identified several biological effects of this compound, understanding the precise molecular mechanisms behind these activities is a critical next step.

Identifying the direct molecular targets of this compound is essential for understanding its mechanism of action and for predicting its potential therapeutic and off-target effects. Molecular pathways are complex networks of interactions that control cellular processes, and identifying how a compound modulates these pathways can reveal its functional impact. openaccessjournals.comnih.govmdpi.com

Preliminary research has suggested that chromenols, the class of compounds to which this compound belongs, can influence key cellular signaling pathways. One review pointed to a related compound, Sargachromanol, as an inhibitor of the TGF-β/Smad signaling pathway. semanticscholar.org The TGF-β pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis. The potential for this compound to inhibit this or related pathways, such as the MAPK or PI3K/AKT pathways often dysregulated in cancer, is a significant area for future investigation. mdpi.commdpi.com

Modern techniques like inverse molecular docking can be employed to screen for potential protein targets on a large scale. nih.gov This computational approach could rapidly identify candidate proteins that bind to this compound, which can then be validated through in vitro binding assays and cellular experiments.

A crucial aspect of any potential therapeutic agent is its selectivity—the ability to affect diseased cells while sparing normal, healthy cells. Cancer cells, for instance, exhibit numerous differences from normal cells, including uncontrolled proliferation, altered metabolism, and evasion of programmed cell death (apoptosis). medparkhospital.comcancercenter.comnih.gov

Research on this compound has begun to explore these differential effects. A study that evaluated its cytotoxicity against both cancerous and non-cancerous cell lines found that it exhibited activity against both, but the selectivity varied. researchgate.net The selectivity index (SI), calculated as the ratio of cytotoxicity against non-cancerous cells to cytotoxicity against cancerous cells, is a key parameter. A higher SI suggests a more favorable therapeutic window.

Cell Line TypeCompoundIC₅₀ (μM)Selectivity InsightReference(s)
Cancerous This compound1.07 - 40.95Demonstrates cytotoxic effects against various cancer cell lines. researchgate.net
Non-cancerous This compound1.07 - 40.95Also shows cytotoxicity to non-cancerous cells, indicating that the selectivity may be low in some contexts and requires further study. researchgate.net

This table is interactive. Click on the headers to sort. IC₅₀ represents the concentration at which 50% of cell growth is inhibited.

Future studies must expand on this by testing this compound and its novel analogs across a wider panel of cancer and normal cell lines from various tissues. Investigating the underlying reasons for any observed selectivity, such as differences in metabolic pathways or the expression levels of its molecular target(s) between cell types, will be critical. nih.govcell-stress.com

Biotechnological Production and Sustainable Sourcing

This compound is a natural product isolated from the brown alga genus Dictyopteris. scielo.br Relying solely on harvesting from natural sources can be unsustainable and yield inconsistent quantities, posing challenges for large-scale research and development. wwf-scp.org

For sustainable sourcing, practices must be implemented that minimize environmental impact and ensure the long-term viability of the marine ecosystem. tracextech.comtyasuite.com This involves careful management of harvesting, potentially through aquaculture of the Dictyopteris algae. Partnering with suppliers who adhere to recognized sustainability certifications is another crucial step. thebuildchain.co.uk

Beyond sustainable harvesting, biotechnological production offers a promising alternative for a stable and scalable supply. srce.hrfrontiersin.org This can involve several approaches:

Algal Fermentation: Cultivating the Dictyopteris algae in large-scale photobioreactors under optimized conditions (e.g., light, nutrients, CO₂) to maximize this compound production. nih.gov

Heterologous Expression: Identifying the genes responsible for the this compound biosynthetic pathway in the alga and transferring them into a fast-growing, easily cultivable microorganism like E. coli or yeast (Saccharomyces cerevisiae). This metabolic engineering approach has been successfully used for many other complex natural products. mdpi.com

Cell Culture: Establishing cell cultures of the alga to produce the compound in a controlled environment, which can enhance yield and purity. mdpi.com

While the specific biosynthetic pathway for this compound has not been fully elucidated, research into the pathways of similar compounds like other vitamins and carotenoids provides a roadmap for how this could be achieved. rsc.orgresearchgate.net

Exploration of Additional Biologically Relevant Properties (Pre-clinical Focus, non-human)

Initial research has uncovered a range of biological activities for this compound in pre-clinical, non-human models. These studies form the basis for its therapeutic potential and guide future investigations. nih.govplos.org The translation from animal models to human applications is complex, but these early findings are essential. europa.eunih.govacmedsci.ac.uk

The known pre-clinical properties of this compound include:

Antimicrobial Activity: It has been evaluated for activity against various microbes, including those responsible for malaria (Plasmodium falciparum) and tuberculosis. researchgate.net

Cytotoxic Activity: As mentioned, this compound shows the ability to kill cancer cells in vitro. researchgate.net This is a foundational property for development as an anti-cancer agent.

Antioxidant Activity: The compound demonstrated antioxidant capabilities in the DPPH assay, suggesting it can neutralize free radicals. researchgate.net This is a common feature of phenolic compounds like chromenols and may contribute to anti-inflammatory and anti-carcinogenic effects. researchgate.net

Biological PropertyPre-clinical FindingResearch ContextReference(s)
Antimalarial Active against Plasmodium falciparum strains with IC₅₀ values ranging from 1.37 to 29.78 μM.In vitro assays researchgate.net
Antituberculosis Activity has been evaluated, suggesting a broad antimicrobial spectrum.In vitro assays researchgate.net
Anti-cancer Exhibits cytotoxic effects against various cancerous cell lines.In vitro cell culture researchgate.net
Antioxidant Shows antioxidant activity with IC₅₀ values from 10.8 to 165.6 μM in the DPPH assay.Chemical assay researchgate.net
Anti-inflammatory Related chromenols show inhibition of pro-inflammatory cytokines, suggesting a potential role for this compound.In vitro (murine macrophages) rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort.

Future pre-clinical research should aim to validate these findings in animal models of disease. For example, its anti-cancer potential could be explored in rodent xenograft models, while its anti-inflammatory effects could be tested in models of chronic inflammation. Further exploration into other potential activities, such as neuroprotective or cardioprotective effects, based on the known properties of related chromanols, is also a promising direction. rsc.org

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling have emerged as indispensable tools in the field of natural product chemistry, offering profound insights into the structural and electronic properties of complex molecules like this compound. These in silico methods allow researchers to predict and understand molecular behavior at an atomic level, complementing experimental data and guiding further research. By employing various computational techniques, it is possible to investigate the three-dimensional structure, stability, and reactivity of this compound, which are crucial for understanding its biological functions.

Molecular modeling of this compound typically involves the use of quantum mechanics (QM) and molecular mechanics (MM) methods. QM methods, such as Density Functional Theory (DFT), provide accurate descriptions of the electronic structure, enabling the calculation of properties like molecular orbital energies and electronic transitions. MM methods, on the other hand, utilize classical physics principles to model the conformational landscape of the molecule, which is particularly useful for large and flexible structures like the farnesyl side chain of this compound. The integration of these computational approaches provides a comprehensive understanding of the molecule's characteristics.

Conformational Analysis and Optical Activity Prediction

Conformational analysis is a critical aspect of studying this compound, as its flexible farnesyl tail can adopt numerous spatial arrangements, which in turn influence its biological activity. Computational methods are employed to identify the most stable conformers (low-energy states) of the molecule. This process typically begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these conformers is then subjected to geometry optimization and energy calculation, usually using MM force fields initially, followed by higher-level QM calculations for the most promising candidates.

The relative energies of the different conformers determine their population at a given temperature, according to the Boltzmann distribution. A detailed conformational analysis would reveal the preferred three-dimensional shape of this compound in different environments, providing insights into how it might interact with biological targets.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C1'-C2'-C3'-C4')Relative Energy (kcal/mol)Population (%)
1180° (anti)0.0073.1
260° (gauche)0.8018.5
3-60° (gauche)0.858.4

Note: This table is a hypothetical representation to illustrate the outcome of a conformational analysis. The dihedral angle refers to a key rotational bond in the farnesyl side chain.

The prediction of optical activity is another significant application of computational chemistry in the study of chiral molecules like this compound. The specific rotation of a molecule, which is the measure of its ability to rotate plane-polarized light, is highly dependent on its three-dimensional structure. wikipedia.orglibretexts.orgmasterorganicchemistry.com The total synthesis of both enantiomers of this compound has been accomplished, and their specific rotation values have been experimentally determined. hirosaki-u.ac.jp For instance, the specific rotation of synthetic (R)-dictyochromenol has been reported.

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are used to calculate the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. cabidigitallibrary.orgresearchgate.netnih.govrespectprogram.org By performing TDDFT calculations on the ensemble of low-energy conformers, a weighted-average theoretical spectrum is generated. This theoretical spectrum can then be compared with the experimental spectrum to confirm the absolute configuration of the natural product. The agreement between the calculated and experimental chiroptical properties provides strong evidence for the assigned stereochemistry.

Table 2: Comparison of Experimental and Hypothetical Predicted Optical Rotation for (R)-Dictyochromenol

PropertyExperimental ValueHypothetical Predicted Value
Specific Rotation [α]D-6.7° (c 0.18, CHCl3)-7.2°

Note: The experimental value is from the literature. researchgate.net The predicted value is hypothetical to illustrate the capabilities of computational prediction.

Conclusion of Dictyochromenol Research

Summary of Key Discoveries and Research Advancements

Dictyochromenol is a naturally occurring chemical compound that has been the subject of growing scientific interest. It is a member of the chromenol class of compounds, structurally characterized by a chromenol ring attached to an unsaturated sesquiterpene moiety. nih.gov Research has led to significant advancements in understanding its natural sources, chemical properties, and biological potential.

Initially, this compound was isolated from marine organisms. It was first identified in the brown alga Dictyopteris undulata. nih.govsilae.it Subsequent research has revealed its presence in a surprisingly diverse range of organisms, including the soft coral-associated fungus Chondrostereum sp. and the mushroom Gloeostereum incarnatum. researchgate.net More recently, and unusually for this type of compound, it has been isolated from terrestrial plants, specifically from the petroleum ether extract of the whole plant Piper tricuspe and the leaves of Piper barbatum. silae.itresearchgate.nettandfonline.com The discovery of this compound in such varied sources highlights its unique position in natural product chemistry. researchgate.net

The chemical structure of this compound has been elucidated using spectroscopic methods, including 1D and 2D NMR, as well as mass spectrometry. researchgate.net Synthetic routes for producing this compound have also been successfully developed. nih.gov

A significant body of research has focused on the biological activities of this compound. Studies have demonstrated its potential as an antimalarial agent, showing activity against various strains of Plasmodium falciparum. silae.itresearchgate.net It has also exhibited antitubercular and antibacterial properties, with notable activity against Bacillus cereus. researchgate.netnih.gov Furthermore, antioxidant and cytotoxic activities have been reported. researchgate.nettandfonline.com The cytotoxic effects have been observed against several human cancer cell lines, including breast (MCF-7), lung (H-460), and central nervous system (SF-268) cancer cells. tandfonline.com

Table 1: Reported Biological Activities of this compound

Biological Activity Target Organism/Cell Line Reported Efficacy Citation(s)
Antimalarial Plasmodium falciparum IC50: 1.37 to 29.78 μM silae.itresearchgate.net
Antitubercular Mycobacterium tuberculosis MIC: 12.50 μg/mL researchgate.net
Antibacterial Bacillus cereus MIC: 1.56 μg/mL researchgate.netnih.gov
Antioxidant DPPH assay IC50: 10.8 to 165.6 μM researchgate.net
Cytotoxic MCF-7 (breast cancer) GI50: 1.8 μg/ml tandfonline.com
Cytotoxic H-460 (lung cancer) GI50: 4.8 μg/ml tandfonline.com
Cytotoxic SF-268 (CNS cancer) GI50: 3.5 μg/ml tandfonline.com

Remaining Research Gaps and Challenges

Despite the progress made, significant research gaps and challenges remain in the study of this compound. A primary challenge is the high cytotoxicity reported in some studies, which suggests a narrow therapeutic window and potential for toxicity, posing a hurdle for its development as a therapeutic agent. silae.itresearchgate.net

Further research is needed to elucidate the specific mechanisms of action underlying its diverse biological activities. While its effects are documented, the precise molecular targets and pathways through which this compound exerts its antimalarial, antitubercular, antibacterial, antioxidant, and cytotoxic effects are not yet fully understood.

The biosynthesis of this compound also presents an area for further investigation. Its isolation from phylogenetically distant organisms such as algae, fungi, and plants raises questions about the evolutionary origins of its biosynthetic pathway. nih.govresearchgate.netresearchgate.net Understanding whether this is a result of convergent evolution or horizontal gene transfer would be a significant contribution to the field of chemical ecology.

Moreover, most of the biological activity data for this compound comes from in vitro studies. There is a need for more extensive in vivo studies in animal models to validate the promising in vitro results and to better understand its pharmacokinetic and pharmacodynamic properties.

Broader Implications for Natural Product Science

The research on this compound has broader implications for the field of natural product science. The discovery of this compound in vastly different organisms underscores the importance of exploring diverse natural sources for novel chemical entities. silae.itresearchgate.netresearchgate.net It challenges traditional chemotaxonomic classifications and suggests that similar metabolic pathways may have evolved independently in different domains of life.

This compound serves as a valuable lead compound in drug discovery. nih.gov Its unique chemical structure, combining a chromenol core with a sesquiterpene side chain, offers a scaffold for the synthesis of new derivatives with potentially improved efficacy and reduced toxicity. nih.govfrontiersin.org The potent biological activities of this compound, particularly its anti-infective and anticancer properties, highlight the continued importance of natural products as a source of inspiration for the development of new medicines to address pressing global health challenges. nih.govmdpi.comtjnpr.org The study of compounds like this compound reinforces the idea that the chemical diversity of the natural world remains a rich and largely untapped resource for innovation in medicine and science. scielo.br

Q & A

Q. What are the established synthetic pathways for Dictyochromenol, and how can researchers optimize yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as cyclization or oxidation processes. Optimization requires systematic variation of catalysts, solvents, and reaction temperatures, followed by purity analysis via HPLC or GC-MS . For reproducibility, document reaction conditions meticulously (e.g., molar ratios, stirring time) and validate purity using orthogonal techniques like NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for elucidating carbon frameworks and functional groups. Pair with FT-IR for functional group validation and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Cross-reference spectral data with published libraries to resolve ambiguities .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer: Begin with in vitro assays targeting pathways relevant to the compound’s hypothesized bioactivity (e.g., antimicrobial, antioxidant). Use dose-response curves to determine IC₅₀ values and include positive controls (e.g., known inhibitors). Validate results with triplicate experiments and statistical analysis (e.g., Student’s t-test) to minimize false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Conduct a meta-analysis of existing data using PRISMA guidelines, noting variables like concentration ranges and incubation times. Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to identify confounding factors .

Q. How can computational models predict this compound’s structure-activity relationships (SAR)?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions and identify critical binding motifs. Validate predictions with mutagenesis studies or comparative SAR analysis of derivatives. Pair with QSAR models to quantify electronic or steric effects on activity .

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Methodological Answer: Standardize animal models (e.g., strain, age) and administration routes (oral vs. intravenous). Measure plasma concentrations via LC-MS/MS at defined intervals, and use pharmacokinetic software (e.g., NONMEM) to calculate parameters like AUC and half-life. Publish raw data and analysis scripts in repositories like Zenodo for transparency .

Data Management and Validation

Q. How should researchers design a data management plan (DMP) for this compound projects?

Methodological Answer: A robust DMP must specify:

  • Storage : Secure cloud platforms (e.g., LabArchives) with version control.
  • Metadata : Include experimental parameters (e.g., pH, temperature) and instrument calibration logs.
  • Access : Define roles for collaborators and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference institutional guidelines (e.g., ERC requirements) for compliance .

Q. What statistical methods validate the significance of this compound’s experimental results?

Methodological Answer: Apply hypothesis testing (e.g., p-values with α = 0.05) for comparative studies. For multivariate data, use principal component analysis (PCA) or machine learning algorithms to reduce dimensionality. Report effect sizes and confidence intervals to avoid overinterpreting small sample sizes .

Literature and Theoretical Frameworks

How can the PICO framework refine research questions on this compound’s therapeutic potential?

Methodological Answer: Structure questions using:

  • Population : Target organism or cell type.
  • Intervention : this compound dosage/formulation.
  • Comparison : Existing therapeutics or placebo.
  • Outcome : Measurable endpoints (e.g., inhibition rate). This ensures clarity and aligns with systematic review standards .

Q. What criteria distinguish novel this compound derivatives from known analogs?

Methodological Answer: Novelty requires structural divergence (e.g., new substituents confirmed by X-ray crystallography) and distinct bioactivity profiles. Use cheminformatics tools (e.g., ChemAxon) to calculate molecular similarity indices and patent databases to avoid redundancies .

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
¹H NMRProton environment mappingSolvent suppression, δ (ppm)
HRMSMolecular formula confirmationResolution (R > 10,000)
X-ray diffractionAbsolute configuration determinationCrystal quality (R-factor < 0.05)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.